(2S,3R)-3-Methoxy-2-methylpyrrolidine
Description
(2S,3R)-3-Methoxy-2-methylpyrrolidine is a chiral pyrrolidine derivative characterized by a methoxy group at the C3 position and a methyl group at the C2 position. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, serves as a versatile scaffold in medicinal chemistry and organic synthesis. The stereochemistry (2S,3R) and substituent placement in this compound influence its physicochemical properties, reactivity, and biological interactions. Methoxy and methyl groups contribute to lipophilicity and steric effects, making this compound valuable in drug design, particularly for targeting central nervous system (CNS) receptors or enzymes requiring rigid, small-molecule ligands .
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S,3R)-3-methoxy-2-methylpyrrolidine |
InChI |
InChI=1S/C6H13NO/c1-5-6(8-2)3-4-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
MYIPSYQOUBCKFD-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1)OC |
Canonical SMILES |
CC1C(CCN1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Methoxy-2-methylpyrrolidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries to guide the formation of the desired enantiomer. For instance, the synthesis might start with a chiral precursor, followed by a series of reactions including nucleophilic substitution and reduction to introduce the methoxy and methyl groups at the correct positions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of high-yielding reactions and efficient purification techniques to ensure the production of large quantities of the compound with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Methoxy-2-methylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles such as halides or amines under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol .
Scientific Research Applications
(2S,3R)-3-Methoxy-2-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and stereospecific biological processes.
Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Methoxy-2-methylpyrrolidine involves its interaction with specific molecular targets, often enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, influencing their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and stereochemistry. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrrolidine Derivatives
Key Observations:
Substituent Effects: The methoxy group in the target compound enhances lipophilicity compared to the hydroxyl group in methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate . This difference impacts solubility and metabolic stability. Aromatic vs.
Stereochemistry :
- The (2S,3R) configuration dictates spatial orientation, affecting binding to chiral targets (e.g., enzymes or GPCRs). For example, polyhydroxylated analogs like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid exhibit distinct hydrogen-bonding networks due to multiple hydroxyls, unlike the methoxy group’s electron-donating effects.
Molecular Weight and Complexity :
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
- Melting Points : The spiro-pyrrolidine-oxindole derivative has a higher melting point (142–144°C) due to its rigid, fused-ring system, unlike flexible pyrrolidines.
- Optical Activity : The target compound’s stereochemistry likely confers specific optical rotation, though data is unavailable. In contrast, the spiro compound shows significant rotation ([α]D = +31.5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
